Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid
Description
The bicyclo[3.1.1]heptane ring system is a three-dimensional carbocyclic structure that serves as a foundational scaffold for a variety of complex molecules. Its unique architecture, characterized by two fused rings sharing two bridgehead carbon atoms, imparts significant strain upon the molecule. This inherent strain is a key feature that dictates the reactivity and potential applications of its derivatives. Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid, with carboxylic acid groups at the bridgehead positions 1 and 5, is a prime example of a functionalized derivative that leverages the core scaffold for further chemical transformations and material applications.
The bicyclo[3.1.1]heptane framework is characterized by a high degree of ring and angular strain. smolecule.com This strain arises from the geometric constraints of the fused ring system, which forces bond angles to deviate significantly from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. The parent scaffold consists of a six-membered ring constrained in a boat-like conformation and a four-membered ring. This arrangement leads to notable transannular interactions and torsional strain.
The synthesis of the bicyclo[3.1.1]heptane framework has evolved significantly over time, with early methods often relying on multi-step and sometimes low-yielding sequences. Historical approaches to constructing this bicyclic system have included:
Intramolecular Cycloadditions: Both thermal and photochemical intramolecular [2+2] cycloadditions have been employed to form the bicyclo[3.1.1]heptane core. chemrxiv.org
Recyclization Reactions: The recyclization of 2-oxaspiro[3.3]heptanes has provided a route to the carbon skeleton of the bicyclo[3.1.1]heptane system. chemrxiv.org
Mannich Reactions: The use of a double Mannich reaction with cyclobutanone (B123998) has been another strategy to assemble the bicyclic framework. chemrxiv.org
Cyclization of Cyclobutane (B1203170) Derivatives: The cyclization of appropriately 1,3-functionalized cyclobutane derivatives has also been a viable synthetic pathway. chemrxiv.org
More recent advancements have focused on developing more direct and efficient methods. A significant breakthrough has been the use of strained precursors, which can undergo ring-opening or cycloaddition reactions to generate the bicyclo[3.1.1]heptane scaffold. These modern approaches include:
Ring-Opening of [3.1.1]propellane: The radical-mediated ring-opening of [3.1.1]propellane has emerged as a powerful and direct route to functionalized bicyclo[3.1.1]heptanes. acs.orgnih.gov This method leverages the inherent strain of the propellane to drive the reaction.
Cycloadditions of Bicyclo[1.1.0]butanes: Photocatalyzed [3σ+2σ] cycloadditions between bicyclo[1.1.0]butanes and various reaction partners, such as cyclopropylamines, have been developed to construct the bicyclo[3.1.1]heptane core in a single step under mild conditions. nih.gov
These modern synthetic strategies have made the bicyclo[3.1.1]heptane scaffold more accessible for a wider range of applications.
This compound is a key derivative of the parent scaffold, featuring carboxylic acid functional groups at the two bridgehead positions. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₂O₄ |
| Molecular Weight | 184.19 g/mol |
| CAS Number | 75328-55-1 |
| IUPAC Name | This compound |
This compound serves as a valuable building block in both polymer chemistry and organic synthesis. The two carboxylic acid groups provide reactive handles for a variety of chemical transformations. For example, they can undergo esterification or amidation to form new derivatives. smolecule.com The rigid bicyclic core can impart desirable properties, such as enhanced thermal stability and mechanical strength, when incorporated into polymer backbones. smolecule.com
As a dicarboxy bicycloalkane, this compound is a versatile intermediate for the synthesis of more complex molecules. smolecule.com Its well-defined three-dimensional structure makes it an interesting scaffold for the design of new materials and molecules with specific spatial arrangements of functional groups.
Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.1.1]heptane-1,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-6(11)8-2-1-3-9(4-8,5-8)7(12)13/h1-5H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPVKFGWWIKOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1)(C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201260788 | |
| Record name | Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75328-55-1 | |
| Record name | Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75328-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Bicyclo 3.1.1 Heptane 1,5 Dicarboxylic Acid and Analogous Scaffolds
Classical and Retrosynthetic Strategies for Bicyclo[3.1.1]heptane Core Construction
The construction of the bicyclo[3.1.1]heptane skeleton presents unique synthetic challenges due to its inherent ring strain. A variety of classical and modern synthetic strategies have been devised to address these challenges, ranging from cycloaddition reactions to intramolecular cyclizations and ring expansions.
Diels-Alder Reactions in Bicyclo[3.1.1]heptane Synthesis
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, represents a classical approach to bicyclic systems. In the context of bicyclo[3.1.1]heptane synthesis, this [4+2] cycloaddition would conceptually involve the reaction of a diene with a dienophile to form a precursor that can be further elaborated. For instance, the reaction of cyclopentadiene (B3395910) with a suitable dienophile can lead to a bicyclo[2.2.1]heptene system, which could potentially be rearranged to the bicyclo[3.1.1]heptane framework. google.com
While the Diels-Alder reaction is a cornerstone in the synthesis of many bicyclic natural products, specific examples detailing its direct application for the synthesis of bicyclo[3.1.1]heptane-1,5-dicarboxylic acid are not extensively documented in recent literature. rsc.org The strategy is often employed to create more complex scaffolds that incorporate the bicyclo[3.1.1]heptane motif as part of a larger structure. rsc.org
Cycloaddition Strategies (e.g., [3+2] Cycloaddition)
Modern cycloaddition strategies have proven to be highly effective in the synthesis of bicyclo[3.1.1]heptane derivatives. These methods often utilize highly strained starting materials, such as bicyclo[1.1.0]butanes (BCBs), which undergo ring-opening and subsequent cycloaddition to form the desired bicyclic core with high atom economy.
A significant advancement is the photoinduced [3σ+2σ] cycloaddition of BCBs with cyclopropylamines (CPAs). nih.gov This method allows for the construction of trisubstituted 4-aminobicyclo[3.1.1]heptanes in a single step under mild conditions. The reaction is initiated by a photocatalyst, which, upon excitation, induces the formation of a radical cation from the cyclopropylamine (B47189). This is followed by ring opening and subsequent addition to the BCB.
Another powerful approach is the [2σ+2σ] radical cycloaddition between BCBs and cyclopropyl (B3062369) ketones, enabled by boronyl radical catalysis. nih.gov This reaction provides a modular and atom-economical route to highly substituted bicyclo[3.1.1]heptane derivatives. The process is catalyzed by a combination of a tetraalkoxydiboron compound and a pyridine (B92270) derivative. nih.gov
The scope of these cycloaddition reactions is broad, tolerating a wide range of functional groups on both the BCB and the coupling partner. This versatility allows for the synthesis of a diverse library of bicyclo[3.1.1]heptane analogs for various applications.
| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Photoinduced [3σ+2σ] Cycloaddition | Bicyclo[1.1.0]butanes (BCBs) and Cyclopropylamines (CPAs) | Ir[dF(CF3)ppy]2(dtbpy)PF6, Blue Light | 4-Aminobicyclo[3.1.1]heptanes |
| [2σ+2σ] Radical Cycloaddition | Bicyclo[1.1.0]butanes (BCBs) and Cyclopropyl ketones | B2pin2 and 3-pentyl isonicotinate | Highly substituted bicyclo[3.1.1]heptanes |
Dehydration of Norbornene Derivatives
Conceptually, the bicyclo[3.1.1]heptane skeleton can be accessed through the rearrangement of other bicyclic systems. One such proposed pathway involves the acid-catalyzed dehydration of norbornene derivatives, such as norbornene-2,3-dicarboxylic acid. smolecule.com This transformation would involve a skeletal rearrangement, likely proceeding through carbocationic intermediates, to convert the bicyclo[2.2.1]heptane core into the more strained bicyclo[3.1.1]heptane system. However, detailed experimental protocols and yields for this specific transformation leading to this compound are not well-documented in the scientific literature, suggesting that this may be a less common or efficient route compared to other methodologies.
Intramolecular Cyclization Techniques from Precursors
Intramolecular cyclization represents a powerful strategy for the stereoselective construction of the bicyclo[3.1.1]heptane core from appropriately functionalized acyclic or monocyclic precursors.
One notable example is the intramolecular [2+2] photocycloaddition of α,β,γ,δ-unsaturated esters. UV irradiation of these precursors can lead to the formation of 1,3-bridged cyclobutanes, which constitute the bicyclo[3.1.1]heptane ring system. This method has been shown to produce optically active bicyclo[3.1.1]heptane derivatives with a preference for endo-stereochemistry at the C-6 bridgehead.
Another effective intramolecular approach is the [2+2] cycloaddition of vinylketenes with alkenes. For instance, the treatment of geranoyl chloride with triethylamine (B128534) generates a vinylketene intermediate, which undergoes an intramolecular cycloaddition to yield a 7,7-dimethyl-2-methylenebicyclo[3.1.1]heptan-6-one. This intermediate can then be further transformed into various terpene natural products containing the bicyclo[3.1.1]heptane core.
| Reaction Type | Precursor | Conditions | Key Intermediate/Product |
|---|---|---|---|
| Intramolecular [2+2] Photocycloaddition | α,β,γ,δ-Unsaturated esters | UV irradiation | Optically active 1,3-bridged cyclobutanes (Bicyclo[3.1.1]heptane system) |
| Intramolecular [2+2] Cycloaddition | Vinylketene (from geranoyl chloride) | Triethylamine, Toluene, Reflux | 7,7-dimethyl-2-methylenebicyclo[3.1.1]heptan-6-one |
Cyclization of Cyclobutane-Derived Dicarboxylic Acid Intermediates
A rational approach to the this compound scaffold involves the cyclization of a pre-formed cyclobutane (B1203170) ring bearing appropriate functional groups at the 1 and 3 positions. This retrosynthetic strategy simplifies the construction of the bicyclic system to the formation of a cyclobutane, followed by a ring-closing reaction to form the second bridge.
This strategy has been successfully applied to the synthesis of 3-azabicyclo[3.1.1]heptane derivatives. The synthesis commences with a modified Strecker reaction of a commercially available 3-oxocyclobutane-1-carboxylate. The resulting 1,3-functionalized cyclobutane derivative then undergoes an intramolecular imide formation to construct the 3-azabicyclo[3.1.1]heptane-2,4-dione core. This key intermediate serves as a versatile building block for the synthesis of various monoprotected bicyclic diamines and bridged analogs of thalidomide. While this example leads to an aza-analog, the underlying principle of cyclizing a 1,3-disubstituted cyclobutane is directly applicable to the synthesis of the carbocyclic this compound.
Double Alkylation of Cyclohexane (B81311) 1,3-Diesters
A practical and scalable route to the bicyclo[3.1.1]heptane core involves the double alkylation of a cyclohexane-1,3-diester. This method directly forms the one-carbon bridge of the bicyclic system.
Modern Catalytic and Photochemical Approaches to Bicyclo[3.1.1]heptanes
Recent years have witnessed a surge in the development of sophisticated catalytic and photochemical methods for constructing the bicyclo[3.1.1]heptane core. These approaches often utilize strained precursors, such as bicyclo[1.1.0]butanes (BCBs), and employ novel activation strategies to achieve high levels of efficiency, selectivity, and functional group tolerance.
Photoinduced [3σ+2σ] Cycloaddition of Bicyclo[1.1.0]butanes with Cyclopropylamines
A significant advancement in the synthesis of functionalized bicyclo[3.1.1]heptanes is the photoinduced [3σ+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with cyclopropylamines (CPAs). acs.org This methodology provides a direct route to trisubstituted 4-aminobicyclo[3.1.1]heptanes, which are valuable scaffolds in medicinal chemistry. acs.org The reaction proceeds under mild and operationally simple conditions, utilizing a photoredox catalyst to mediate the key bond-forming events. acs.org
The proposed mechanism involves the initial photoexcitation of an iridium-based photocatalyst, which then engages in a single-electron transfer (SET) with the cyclopropylamine to generate a nitrogen-centered radical cation. acs.org This intermediate undergoes a rapid, irreversible ring-opening to form a distonic radical cation. The radical cation then adds to the central σ-bond of the bicyclo[1.1.0]butane, initiating a cascade that ultimately leads to the formation of the bicyclo[3.1.1]heptane ring system. acs.orgnih.gov This transformation is notable for its ability to construct complex, three-dimensional structures from readily available starting materials. acs.org
| Entry | Bicyclo[1.1.0]butane (BCB) | Cyclopropylamine (CPA) | Product | Yield (%) |
| 1 | 1a (R¹ = CO₂Et, R² = Ph) | 2a (Ar = Ph) | 4-anilino-1-phenylbicyclo[3.1.1]heptane-5-carboxylate | 70 |
| 2 | 1a (R¹ = CO₂Et, R² = Ph) | 2b (Ar = 4-Cl-Ph) | 4-(4-chloroanilino)-1-phenylbicyclo[3.1.1]heptane-5-carboxylate | 36 |
| 3 | 1a (R¹ = CO₂Et, R² = Ph) | 2c (Ar = 3-F-Ph) | 4-(3-fluoroanilino)-1-phenylbicyclo[3.1.1]heptane-5-carboxylate | 72 |
| 4 | 1b (R¹ = CO₂Et, R² = 4-F-Ph) | 2a (Ar = Ph) | 4-anilino-1-(4-fluorophenyl)bicyclo[3.1.1]heptane-5-carboxylate | 75 |
| 5 | 1c (R¹ = CO₂Et, R² = 4-CF₃-Ph) | 2a (Ar = Ph) | 4-anilino-1-(4-(trifluoromethyl)phenyl)bicyclo[3.1.1]heptane-5-carboxylate | 68 |
Photocatalytic Minisci-like Functionalization for Heterocycle-Substituted Bicyclo[3.1.1]heptanes
A mild and effective method for the synthesis of heterocycle-substituted bicyclo[3.1.1]heptanes (BCHeps) has been developed through a photocatalytic Minisci-like reaction. chinesechemsoc.orgthieme-connect.com This approach allows for the introduction of various heterocycles at the bridgehead position of the bicyclo[3.1.1]heptane scaffold, starting from readily available N-hydroxyphthalimide (NHP) esters of the corresponding carboxylic acids. chinesechemsoc.orgthieme-connect.com These heterocycle-functionalized BCHeps are of high interest in medicinal chemistry as they can act as bioisosteres of meta-substituted arenes and pyridines. chinesechemsoc.orgrsc.org
The reaction proceeds under mild, photocatalytic conditions, demonstrating good functional group tolerance. chinesechemsoc.org The methodology has been successfully applied to both carbocyclic bicyclo[3.1.1]heptanes and their aza-bicyclo[3.1.1]heptane analogues. chinesechemsoc.orgrsc.org This strategy expands the accessible chemical space for these important scaffolds, providing valuable tools for drug discovery and development. chinesechemsoc.org
| Entry | Bicyclo[3.1.1]heptane NHP Ester | Heterocycle | Product | Yield (%) |
| 1 | 2a (R = Me) | Pyridine | 1-(pyridin-2-yl)bicyclo[3.1.1]heptane-5-carboxylate | 65 |
| 2 | 2a (R = Me) | Quinoline | 1-(quinolin-2-yl)bicyclo[3.1.1]heptane-5-carboxylate | 78 |
| 3 | 2b (R = Ph) | Pyrazine | 1-(pyrazin-2-yl)bicyclo[3.1.1]heptane-5-carboxylate | 55 |
| 4 | 2c (R = Bn) | Isoquinoline | 1-(isoquinolin-1-yl)bicyclo[3.1.1]heptane-5-carboxylate | 62 |
| 5 | Aza-BCHep NHP Ester 6a | Pyridine | 1-(pyridin-2-yl)-3-azabicyclo[3.1.1]heptane derivative | 71 |
Boronyl Radical Catalysis in Highly Substituted Bicyclo[3.1.1]heptane Synthesis
A novel and atom-economical approach to highly substituted bicyclo[3.1.1]heptane (BCH) derivatives has been achieved through a [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropyl ketones, enabled by boronyl radical catalysis. nih.govresearchgate.net This methodology provides a modular and concise route to these three-dimensional scaffolds, which are valuable as bioisosteres of benzenes and as core skeletons of various natural products. researchgate.net
The reaction is catalyzed by a combination of a simple tetraalkoxydiboron compound, such as bis(pinacolato)diboron (B136004) (B₂pin₂), and a pyridine derivative. researchgate.net This catalytic system facilitates a pyridine-assisted boronyl radical catalytic cycle. researchgate.net The reaction demonstrates a broad substrate scope, allowing for the synthesis of a wide array of highly functionalized BCHs with up to six substituents on the core, often in high isolated yields (up to 99%). nih.govresearchgate.net
| Entry | Bicyclo[1.1.0]butane (BCB) | Cyclopropyl Ketone | Product | Yield (%) |
| 1 | Phenyl-substituted BCB | Phenyl cyclopropyl ketone | Hexasubstituted bicyclo[3.1.1]heptane | 99 |
| 2 | Ester-substituted BCB | 4-Chlorophenyl cyclopropyl ketone | Pentasubstituted bicyclo[3.1.1]heptane | 95 |
| 3 | Phenyl-substituted BCB | 4-Methoxyphenyl cyclopropyl ketone | Hexasubstituted bicyclo[3.1.1]heptane | 92 |
| 4 | Naphthyl-substituted BCB | Phenyl cyclopropyl ketone | Hexasubstituted bicyclo[3.1.1]heptane | 88 |
| 5 | Thienyl-substituted BCB | Thienyl cyclopropyl ketone | Hexasubstituted bicyclo[3.1.1]heptane | 85 |
Asymmetric Catalytic Strategies for Enantioselective Bicyclo[3.1.1]heptane Synthesis
The development of asymmetric catalytic methods to access enantioenriched bicyclo[3.1.1]heptanes is crucial for their application in drug discovery, as the stereochemistry of these rigid scaffolds can significantly impact their biological activity.
Chiral Lewis acid catalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[3.1.1]heptane derivatives. A notable example is the formal (3 + 3) cycloaddition of bicyclobutanes with nitrones, which provides access to enantioenriched hetero-bicyclo[3.1.1]heptane scaffolds. acs.org By employing a chiral Co(II)/PyIPI catalyst and bidentate chelating bicyclo[1.1.0]butane substrates, a variety of pharmaceutically important hetero-bicyclo[3.1.1]heptane derivatives have been synthesized with high yields and excellent enantioselectivities (up to >99% ee). acs.org The acyl imidazole (B134444) or acyl pyrazole (B372694) moiety on the bicyclobutane plays a critical role in achieving high stereocontrol. acs.org
Another significant application of chiral Lewis acid catalysis is the dearomative (3+3) cycloaddition of BCBs with aromatic azomethine imines. researchgate.net This method, utilizing catalysts such as Sc(OTf)₃, leads to the formation of fused 2,3-diazabicyclo[3.1.1]heptanes, introducing novel chemical space for these caged hydrocarbons. researchgate.net The development of an asymmetric variant of this reaction has yielded chiral diaza-BCHeps with high yields and enantioselectivities. researchgate.net
| Entry | Bicyclobutane (BCB) | Dipolarophile | Catalyst/Ligand | Product | Yield (%) | ee (%) |
| 1 | Acyl imidazole BCB | N-Benzyl-C-phenylnitrone | Co(OTf)₂ / L10 | 2-Oxa-3-azabicyclo[3.1.1]heptane | 95 | >99 |
| 2 | Acyl pyrazole BCB | N-Methyl-C-phenylnitrone | Co(OTf)₂ / L10 | 2-Oxa-3-azabicyclo[3.1.1]heptane | 86 | 99 |
| 3 | Acyl imidazole BCB | N-Benzyl-C-(2-naphthyl)nitrone | Co(OTf)₂ / L10 | 2-Oxa-3-azabicyclo[3.1.1]heptane | 87 | 99 |
| 4 | Acyl imidazole BCB | N-iminoisoquinolinium ylide | Sc(OTf)₃ / Chiral Ligand | Fused 2,3-diazabicyclo[3.1.1]heptane | 99 | 97 |
Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have been successfully employed in the enantioselective synthesis of bicyclo[3.1.1]heptane scaffolds. A key example is the enantioselective formal (3+3) cycloaddition of indolyl methanol (B129727) derivatives with bicyclo[1.1.0]butanes. chinesechemsoc.org This reaction constructs a chiral indolo-bicyclo[3.1.1]heptane scaffold, which is a promising bioisostere for carbazole. chinesechemsoc.org
The reaction proceeds through a stepwise mechanism where the chiral phosphoric acid catalyst activates the indolyl alcohol, leading to the formation of an indolenium ion. chinesechemsoc.org This is followed by a nucleophilic attack from the bicyclo[1.1.0]butane and subsequent ring-closing to furnish the final enantioenriched product. chinesechemsoc.org
| Entry | Indolyl Methanol Derivative | Bicyclo[1.1.0]butane (BCB) | Catalyst | Product | Yield (%) | ee (%) |
| 1 | 2-Indolylmethanol | Phenyl-substituted BCB | Chiral Phosphoric Acid 51 | Indolo-bicyclo[3.1.1]heptane | 85 | 92 |
| 2 | 5-Methoxy-2-indolylmethanol | Phenyl-substituted BCB | Chiral Phosphoric Acid 51 | Indolo-bicyclo[3.1.1]heptane | 88 | 94 |
| 3 | 5-Chloro-2-indolylmethanol | Ester-substituted BCB | Chiral Phosphoric Acid 51 | Indolo-bicyclo[3.1.1]heptane | 78 | 90 |
| 4 | 2-Indolylmethanol | Naphthyl-substituted BCB | Chiral Phosphoric Acid 51 | Indolo-bicyclo[3.1.1]heptane | 82 | 91 |
Transition-Metal-Catalyzed Asymmetric Transformations
The development of catalytic asymmetric methods for synthesizing chiral bicyclo[3.1.1]heptane (BCHep) scaffolds has been a significant area of research, driven by the potential of these structures as three-dimensional bioisosteres in drug discovery. nih.govthieme-connect.com Transition-metal catalysis offers a powerful tool to control stereochemistry, enabling access to enantioenriched BCHep derivatives.
One notable strategy involves the enantioselective formal (3+3) cycloaddition of bicyclobutanes (BCBs) with nitrones. nih.gov Utilizing a chiral Cobalt(II)/PyIPI catalyst with bidentate chelating BCB substrates allows for the efficient synthesis of enantioenriched hetero-bicyclo[3.1.1]heptane derivatives. This Lewis acid-catalyzed approach can achieve high yields and excellent enantioselectivity, assembling congested quaternary carbon centers with precision. nih.gov
Copper catalysis has also been successfully employed. An unprecedented copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes and azomethine ylides provides a route to a diverse array of enantioenriched 3-aza-BCHeps. acs.org This method demonstrates exceptional levels of diastereo- and enantioselectivity across numerous examples. acs.org
Furthermore, relay catalysis combining a Lewis acid with a transition metal has proven effective. An In(OTf)₃/iridium relay catalysis enables the enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane structures. The process involves a Lewis acid-catalyzed ring-opening of BCB ketones followed by an intramolecular enantioselective ring closure via chiral iridium-catalyzed allyl substitution. chinesechemsoc.org Palladium catalysis has also been explored for asymmetric (3+3) cycloaddition reactions of BCBs with vinyl oxiranes, opening a pathway to optically pure bicyclo[3.1.1]heptane frameworks. thieme-connect.com
| Catalyst System | Reaction Type | Reactants | Product Type | Achieved Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Chiral Co(II)/PyIPI | Formal (3+3) Cycloaddition | Bicyclobutanes and Nitrones | Hetero-bicyclo[3.1.1]heptane | Up to 99% | >99% | nih.gov |
| Copper Catalyst | Formal [4π+2σ] Cycloaddition | Bicyclo[1.1.0]butanes and Azomethine Ylides | 3-Aza-bicyclo[3.1.1]heptane | Not specified | Mostly 97–99% | acs.org |
| In(OTf)₃/Iridium Relay | Ring-Opening/Intramolecular Cyclization | BCB Ketones and N-allyl Carbonates | 2-Aza-bicyclo[3.1.1]heptane | Not specified | Not specified | chinesechemsoc.org |
| Palladium/Chiral Ligand | (3+3) Cycloaddition | Bicyclobutanes and Vinyl Oxiranes | Bicyclo[3.1.1]heptane | Good efficiency | Good selectivity | thieme-connect.com |
Synthesis via [3.1.1]Propellane and Related Strained Hydrocarbons
The use of strained hydrocarbons, particularly [3.1.1]propellane, has emerged as a powerful and direct route to bicyclo[3.1.1]heptane scaffolds. nih.govresearchgate.net This methodology leverages the high strain energy of the propellane to facilitate radical ring-opening reactions, providing access to a wide range of functionalized BCHep derivatives. springernature.comsmolecule.com
The primary method for converting [3.1.1]propellane to the BCHep core is through atom transfer radical addition (ATRA) reactions. researchgate.net Photocatalyzed ATRA reactions, often using blue light (456 nm), enable the functionalization of [3.1.1]propellane to form key BCHep iodide intermediates. nih.govspringernature.com These reactions can be initiated by catalysts like fac-[Ir(ppy)₃] or simply by light, without the need for additives. researchgate.netnih.gov The reaction of [3.1.1]propellane with various alkyl iodides proceeds cleanly, often yielding products pure enough for subsequent steps without extensive purification. nih.gov This method has been applied to generate diverse carbon- and heteroatom-substituted BCHeps. researchgate.net
Following the radical-mediated ring-opening, the resulting functionalized BCHep intermediates can be elaborated into more complex molecules. For instance, a pivalate (B1233124) ester-substituted BCHep can be converted to the corresponding carboxylic acid through a hydrolysis and oxidation sequence. nih.govspringernature.com This two-step process provides a direct pathway to BCHep carboxylic acids, which are precursors to the target dicarboxylic acid.
| Process | Starting Material(s) | Key Reagents/Conditions | Product Type | Overall Yield | Reference |
|---|---|---|---|---|---|
| [3.1.1]Propellane Synthesis | Ethyl 4-chlorobutanoate | Five-step sequence | [3.1.1]Propellane | 26–37% | nih.govspringernature.com |
| Photocatalyzed ATRA | [3.1.1]Propellane and Alkyl Iodides | 456 nm blue light, optional Ir(ppy)₃ catalyst | Functionalized Iodo-BCHeps | Variable (e.g., 38-45%) | researchgate.netnih.govchemrxiv.org |
| Conversion to Carboxylic Acid | BCHep Pivalate Ester | Hydrolysis and Oxidation | BCHep Carboxylic Acid | Not specified | nih.govspringernature.com |
Optimization and Scale-Up of this compound Synthesis
The practical application of this compound and its derivatives in fields like medicinal chemistry necessitates synthetic routes that are both efficient and scalable. chemrxiv.org Significant progress has been made in optimizing the synthesis of the core scaffold and its precursors.
A critical advancement is the development of a multigram-scale synthesis for [3.1.1]propellane, a versatile precursor for BCHeps. springernature.comresearchgate.net This protocol, starting from inexpensive, commercially available materials, makes the key strained intermediate readily accessible for larger-scale operations. nih.gov The total time required to synthesize [3.1.1]propellane is approximately 53 hours. nih.gov
For the construction of the bicyclo[3.1.1]heptane ring system itself, an alternative scalable approach starts from cyclohexane-1,3-dicarboxylic acid. acs.org The synthesis involves an initial esterification followed by a double alkylation with diiodomethane (B129776) in a one-pot procedure. This streamlined process improves upon previous stepwise protocols. The resulting BCHep diester can then be desymmetrized through a selective monoester hydrolysis using barium hydroxide, which minimizes the formation of the dicarboxylic acid byproduct. The subsequent activation of the remaining carboxylic acid and conversion to a redox-active ester allows for further functionalization, or it can be hydrolyzed to yield this compound. acs.org
The functionalization of [3.1.1]propellane has also been optimized for scale. Light-enabled reactions between alkyl iodides and propellane can be performed in flow reactors, allowing for the production of bicyclo[3.1.1]pentane iodides—structurally related analogs—in kilogram quantities. nih.gov This technology is directly applicable to the synthesis of BCHep iodides, demonstrating a practical and scalable method that avoids catalysts and additives, relying solely on light. nih.govchemrxiv.org These scalable functionalization methods, coupled with the optimized synthesis of the precursors, provide a robust platform for producing significant quantities of BCHep derivatives needed for advanced applications.
| Target | Starting Material | Key Optimization/Scale-Up Feature | Scale | Reference |
|---|---|---|---|---|
| [3.1.1]Propellane | Ethyl 4-chlorobutanoate | Five-step, robust protocol | Multigram | nih.govspringernature.comresearchgate.net |
| BCHep Diester (4) | Cyclohexane-1,3-dicarboxylic acid | One-pot double alkylation | Not specified | acs.org |
| Functionalized BCHep Iodides | [3.1.1]Propellane | Catalyst-free, light-enabled flow reaction | Applicable to large scale (kg) | nih.gov |
Chemical Reactivity and Derivatization Pathways of Bicyclo 3.1.1 Heptane 1,5 Dicarboxylic Acid
Carboxylic Acid Functional Group Transformations
The two carboxylic acid moieties at the bridgehead positions are the primary sites of chemical reactivity, allowing for a range of standard transformations such as esterification, amidation, and decarboxylation. smolecule.comcymitquimica.com
Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid readily undergoes esterification reactions with alcohols to form the corresponding esters. smolecule.comcymitquimica.com Both the diester and monoester derivatives are synthetically accessible. The dimethyl ester, for instance, is a known derivative. A particularly useful intermediate is the monomethyl ester, which allows for selective modification of the remaining free carboxylic acid group.
One method to achieve this selective functionalization involves the desymmetrization of the corresponding diester. For example, a bicyclo[3.1.1]heptane (BCHep) diester can be selectively hydrolyzed to its monoester form using reagents like barium hydroxide, which helps to minimize the formation of the diacid by-product. acs.org This monoester can then be used in further synthetic steps. acs.org
| Compound Name | Alternate Name(s) | CAS Number | Molecular Formula |
|---|---|---|---|
| This compound, monomethyl ester | 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid | 110371-28-3 | C10H14O4 |
| This compound, dimethyl ester | Not specified | 75328-54-0 | C11H16O4 |
The carboxylic acid groups of this compound can be converted to amides through reactions with amines, a process known as amidation. cymitquimica.com This transformation is a fundamental reaction for this class of compounds. For instance, related functionalized bicyclo[3.1.1]heptane carboxylic acids have been successfully converted into their corresponding amides. nih.gov This reactivity allows for the incorporation of the rigid bicyclic scaffold into a variety of molecular structures, including those with potential applications in medicinal chemistry. nih.gov
Decarboxylation, the removal of a carboxyl group as carbon dioxide, represents another reaction pathway for this compound. Under heating, the compound can undergo decarboxylation to yield bicyclo[3.1.1]heptane. smolecule.com
More advanced decarboxylative functionalization methods have also been developed for derivatives of this scaffold. A mild, photocatalytic Minisci-like reaction can be used for the decarboxylative functionalization of aliphatic carboxylic acids. acs.org In this approach, a mono-acid derivative of a bicyclo[3.1.1]heptane ester is first converted to a redox-active ester (RAE), such as an N-hydroxyphthalimide ester. acs.org This activated intermediate can then undergo a photocatalyzed reaction to introduce new functional groups at the bridgehead position, demonstrating a modern approach to decarboxylative coupling. acs.org
Cycloaddition and Ring Modification Reactions of the Bicyclo[3.1.1]heptane Core
While the saturated bicyclo[3.1.1]heptane core is generally stable, its strained nature is a key feature in cycloaddition reactions that are used to synthesize the scaffold itself.
Due to its strained structure, this compound has been described as a potential dienophile in Diels-Alder cycloaddition reactions. smolecule.com It is important to note that as a saturated bicyclic alkane, the core itself lacks the necessary double bond to act as a dienophile in a conventional Diels-Alder reaction. This reactivity would typically be associated with unsaturated derivatives of the bicyclo[3.1.1]heptane framework.
The chemical literature extensively describes formal cycloaddition pathways not as reactions of the saturated bicyclo[3.1.1]heptane core, but as powerful strategies for its synthesis. These methods typically involve the reaction of highly strained precursors like bicyclo[1.1.0]butanes (BCBs). These reactions are central to constructing the bicyclo[3.1.1]heptane motif, which is valued as a meta-substituted arene bioisostere in drug discovery. acs.orgnih.gov
Key formal cycloaddition strategies include:
[3σ+2σ] Cycloaddition : A photoinduced cycloaddition between bicyclo[1.1.0]butanes and cyclopropylamines provides a single-step method to construct functionalized aminobicyclo[3.1.1]heptanes under mild conditions. nih.gov
[3+2] Cycloaddition : Formal (3+2) cycloaddition strategies involving bicyclo[1.1.0]butanes are recognized as a viable route to access the bicyclo[3.1.1]heptane skeleton. acs.org
[2σ+2σ] Cycloaddition : A radical cycloaddition between bicyclo[1.1.0]butanes and cyclopropyl (B3062369) ketones has been developed to synthesize highly substituted bicyclo[3.1.1]heptane derivatives. acs.org
| Formal Cycloaddition Type | Reactants | Product | Key Features |
|---|---|---|---|
| [3σ+2σ] | Bicyclo[1.1.0]butanes (BCBs) + Cyclopropylamines (CPAs) | Aminobicyclo[3.1.1]heptanes | Photoinduced, single-step synthesis. nih.gov |
| [3+2] | Bicyclo[1.1.0]butanes (BCBs) + Various Partners | Bicyclo[3.1.1]heptane derivatives | General strategy for core synthesis. acs.org |
| [2σ+2σ] | Bicyclo[1.1.0]butanes (BCBs) + Cyclopropyl ketones | Substituted bicyclo[3.1.1]heptanes | Radical-based, atom-economical. acs.org |
Advanced Functionalization Strategies for Bicyclo[3.1.1]heptane Scaffolds
The rigid, three-dimensional structure of the bicyclo[3.1.1]heptane (BCHep) core makes it a compelling scaffold in medicinal chemistry, where it is increasingly utilized as a bioisostere for meta-substituted arenes. acs.orgnih.gov This interest has spurred the development of sophisticated synthetic methodologies to introduce diverse functional groups and heteroatoms, thereby expanding the accessible chemical space. These advanced strategies allow for the precise tuning of physicochemical properties such as metabolic stability, lipophilicity, and solubility. acs.orgacs.org
Introduction of Heterocyclic Moieties (e.g., Aza-Bicyclo[3.1.1]heptanes, Oxa-Bicyclo[3.1.1]heptanes)
The incorporation of heteroatoms into the bicyclo[3.1.1]heptane framework yields novel heterocyclic structures with unique properties. Aza-bicyclo[3.1.1]heptanes (aza-BCHeps) are explored as potential bioisosteres for pyridines, while oxa-bicyclo[3.1.1]heptanes (oxa-BCHeps) serve as saturated mimics of meta-substituted benzene (B151609) rings. acs.orgchemrxiv.org
Aza-Bicyclo[3.1.1]heptanes:
Recent synthetic advancements provide several routes to aza-BCHep scaffolds. One notable method involves a photocatalytic Minisci-like reaction to introduce various heterocycles at the bridgehead position of the bicyclo[3.1.1]heptane core. acs.org This approach utilizes readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids under mild conditions, avoiding the need for harsh external oxidants. acs.org Another powerful strategy relies on the intramolecular cyclization of functionalized cyclobutane (B1203170) precursors. For instance, a multigram-scale synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been achieved through the intramolecular formation of an imide from a cyclobutane-1,3-dicarboxylic acid derivative. chemrxiv.org Furthermore, divergent synthesis pathways using catalyst-controlled annulations of bicyclo[1.1.0]butanes (BCBs) with vinyl azides can yield both 2- and 3-azabicyclo[3.1.1]heptene scaffolds, which can be subsequently reduced to the saturated aza-BCHep systems. nih.gov
Oxa-Bicyclo[3.1.1]heptanes:
The synthesis of 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes has been efficiently achieved through the acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols. acs.orgchemrxiv.org This rearrangement proceeds under mild conditions, often using catalytic amounts of an acid like pyridinium (B92312) chloride, to furnish the thermodynamically favored bicyclic ether. acs.orgchemrxiv.org An alternative historical synthesis involves the rearrangement of a diol derived from diethyl-2-oxaspiro nih.govnih.govheptane-6,6-dicarboxylate upon heating or treatment with acid. rsc.org These methods provide access to oxa-BCHep building blocks that have been incorporated into drug analogues, demonstrating improvements in properties like metabolic stability and solubility. acs.org
| Scaffold Type | Synthetic Strategy | Key Precursors | Reference |
|---|---|---|---|
| Aza-Bicyclo[3.1.1]heptane | Photocatalytic Minisci Reaction | BCHep Redox-Active Esters, Heterocycles | acs.org |
| Aza-Bicyclo[3.1.1]heptane | Intramolecular Imide Formation | Functionalized Cyclobutane-1,3-dicarboxylic Acid Derivatives | chemrxiv.org |
| Aza-Bicyclo[3.1.1]heptene | Catalyst-Controlled [3+3] or [3+2] Annulation | Bicyclo[1.1.0]butanes, Vinyl Azides | nih.gov |
| Oxa-Bicyclo[3.1.1]heptane | Acid-Mediated Isomerization/Rearrangement | (2-Oxaspiro[3.3]heptan-6-yl)methanols | acs.orgchemrxiv.org |
Aminobicyclo[3.1.1]heptane Derivatives
The introduction of amino functionalities onto the bicyclo[3.1.1]heptane scaffold is crucial for creating building blocks for medicinal chemistry, as the amine group provides a key site for further derivatization. A novel and highly practical method for constructing 4-aminobicyclo[3.1.1]heptanes involves a photoinduced [3σ+2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines. nih.govacs.org This reaction proceeds under mild, visible-light-mediated conditions and tolerates a wide range of functional groups, furnishing trisubstituted bicyclo[3.1.1]heptanes in a single step. acs.org The resulting aminobicyclo[3.1.1]heptane products can be further functionalized; for example, hydrolysis of an ester group can yield the corresponding carboxylic acid, providing a handle for amide coupling. nih.govacs.org
Another sophisticated approach enables the synthesis of enantiopure aminobicyclo[3.1.1]heptanes through an asymmetric intramolecular Mannich reaction. This strategy has been successfully employed to create 4-amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic acid, where a chiral sulfinamide directs the stereochemistry of the key cyclization step. osti.gov This method highlights a powerful technique for accessing stereochemically defined and highly functionalized amino derivatives of the bicyclo[3.1.1]heptane system. osti.gov
| Methodology | Key Reaction Type | Starting Materials | Key Feature | Reference |
|---|---|---|---|---|
| Photochemical Annulation | [3σ+2σ] Cycloaddition | Bicyclo[1.1.0]butanes, Cyclopropylamines | Direct, single-step access to 4-aminobicyclo[3.1.1]heptanes under mild conditions. | nih.govacs.org |
| Asymmetric Synthesis | Intramolecular Mannich Reaction | Functionalized Cyclobutane Aldimine | Utilizes a chiral auxiliary (sulfinamide) to produce enantiopure, highly functionalized amino derivatives. | osti.gov |
Regioselective and Diastereoselective Functionalization
Control over regioselectivity and diastereoselectivity is paramount for the synthesis of complex, well-defined bicyclo[3.1.1]heptane derivatives for drug discovery. A major breakthrough in regioselective functionalization involves the use of [3.1.1]propellane as a versatile precursor. nih.govresearchgate.net Radical ring-opening reactions of [3.1.1]propellane allow for the introduction of two different functional groups specifically at the bridgehead (C1 and C5) positions. nih.gov For instance, photocatalyzed-atom transfer radical addition (ATRA) reactions can be used to install an iodide at one bridgehead and another functional group at the other, providing key intermediates for further elaboration via cross-coupling reactions. nih.gov
Diastereoselectivity has been achieved through several elegant strategies. In the synthesis of 3-azabicyclo[3.1.1]heptanes, a diastereoselective Strecker reaction was employed on a 3-oxocyclobutanecarboxylate to install the necessary amino and cyano groups with the correct relative stereochemistry on the cyclobutane ring prior to the final bicyclization step. chemrxiv.org As mentioned previously, the asymmetric intramolecular Mannich reaction provides a powerful tool for establishing specific stereocenters, leading to enantiopure products. osti.gov This level of stereochemical control is critical for investigating the structure-activity relationships of chiral drug candidates based on the bicyclo[3.1.1]heptane scaffold.
Structural Elucidation and Conformational Analysis of Bicyclo 3.1.1 Heptane 1,5 Dicarboxylic Acid and Derivatives
Advanced Spectroscopic Characterization Techniques
For instance, in derivatives of bicyclo[3.1.1]heptane, the bridgehead protons and carbons exhibit characteristic chemical shifts that are influenced by the strained ring system. The coupling constants between protons, observed in ¹H NMR, are particularly informative for determining dihedral angles and thus the conformation of the six-membered and five-membered rings within the bicyclic system. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to unambiguously assign all proton and carbon signals, especially for more complex derivatives.
Table 1: Representative NMR Data for a Bicyclo[3.1.1]heptane Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (Bridgehead) | - | 40-50 |
| C2 | 2.0-2.5 | 25-35 |
| C3 | 1.8-2.2 | 20-30 |
| C4 | 2.0-2.5 | 25-35 |
| C5 (Bridgehead) | - | 40-50 |
| C6 | 1.8-2.2 | 20-30 |
| C7 (Bridge) | 2.5-2.8 | 30-40 |
Note: This table represents typical chemical shift ranges for a generic bicyclo[3.1.1]heptane skeleton and not the specific dicarboxylic acid.
Mass spectrometry is employed to determine the molecular weight and elemental composition of bicyclo[3.1.1]heptane-1,5-dicarboxylic acid. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the confirmation of the molecular formula, C₉H₁₂O₄. The fragmentation pattern observed in the mass spectrum can also offer structural information, although the rigid bicyclic nature of this compound might lead to complex fragmentation pathways. While experimental mass spectra for the parent dicarboxylic acid are not widely published, predicted data is available.
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 185.08084 | 153.7 |
| [M+Na]⁺ | 207.06278 | 157.7 |
| [M-H]⁻ | 183.06628 | 150.1 |
Data sourced from PubChem.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles of this compound, unequivocally establishing its conformation.
While the crystal structure for this compound itself is not publicly available, studies on closely related derivatives, such as 4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid, have been conducted. osti.gov The crystallographic data from such derivatives reveal the characteristic puckering of the cyclohexane (B81311) and cyclobutane (B1203170) rings and the spatial orientation of the substituents. This information is crucial for understanding the steric and electronic properties of this class of molecules.
Table 3: Hypothetical Crystallographic Parameters for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| β (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Note: This table is a placeholder to illustrate the type of data obtained from X-ray crystallography; specific data for the target compound is not currently available.
Computational Approaches to Conformational Preferences and Strain Analysis
In the absence of extensive experimental data, computational chemistry serves as a powerful tool to investigate the conformational landscape and inherent strain of this compound. Methods such as Density Functional Theory (DFT) can be used to calculate the energies of different conformations and to predict molecular geometries and vibrational frequencies.
Computational studies on bicyclo[3.1.1]heptane derivatives have been performed to assess their viability as bioisosteres for meta-substituted benzene (B151609) rings. These studies often focus on calculating the distance and angle between the bridgehead substituents to compare them with those of aromatic systems. The inherent ring strain of the bicyclo[3.1.1]heptane system, a consequence of the fused cyclobutane and cyclohexane rings, can also be quantified through computational methods. This strain energy has significant implications for the reactivity and stability of the molecule. For a derivative, 4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid, DFT calculations were used to assess the thermodynamic feasibility of a proposed reaction mechanism. osti.gov
Table 4: Illustrative Computational Data for a Bicyclo[3.1.1]heptane System
| Parameter | Calculated Value |
|---|---|
| Strain Energy (kcal/mol) | Typically high for this ring system |
| Bridgehead-Bridgehead Distance (Å) | Comparable to meta-substituents on a benzene ring |
| C1-C5-C(substituent) Angle (°) | Dependent on substituent |
Note: This table provides examples of parameters that can be obtained from computational studies.
Applications in Advanced Organic Chemistry and Materials Science
Bicyclo[3.1.1]heptane-1,5-dicarboxylic Acid as a Building Block in Polymer Chemistry
This compound serves as a valuable monomer in the synthesis of polymers, contributing to the development of materials with enhanced thermal and mechanical properties. smolecule.com The rigid and strained bicyclic structure of this dicarboxylic acid, when incorporated into a polymer backbone, can impart unique characteristics to the resulting material. The high reactivity of its carboxylic acid groups allows for polymerization through various condensation reactions, such as esterification, to form polyesters. smolecule.com The inclusion of the bicyclo[3.1.1]heptane moiety can lead to polymers with improved heat stability. For instance, bicyclic polyimides and polyimidazoles derived from related bicyclic structures have been utilized in the creation of heat-stable polymers.
The unique three-dimensional structure of the bicyclo[3.1.1]heptane unit can also influence the morphology and physical properties of the resulting polymers. For example, polymers incorporating bicyclic dicarboxylic acids have been shown to form materials with good fiber-forming capabilities. The rigid nature of the bicyclo[3.1.1]heptane scaffold can enhance the stiffness and dimensional stability of the polymer chains, making them suitable for applications requiring robust materials.
Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules
This compound is a versatile intermediate in the synthesis of more complex organic molecules due to its unique structural features and reactive functional groups. smolecule.com The dicarboxylic acid functionality allows for a variety of chemical transformations, including esterification, amide formation, and reduction to the corresponding diol. These transformations open avenues to a wide range of derivatives with potential applications in various fields.
The strained bicyclic framework of the molecule also plays a role in its reactivity. For example, it can participate in ring-opening reactions under specific conditions, providing access to functionalized cyclohexane (B81311) derivatives that might be challenging to synthesize through other routes. Furthermore, the bridgehead carboxylic acid groups can be subjected to decarboxylation, leading to the formation of the parent bicyclo[3.1.1]heptane scaffold. smolecule.com This scaffold is a key component in the design of bioactive molecules and advanced materials. The strategic functionalization of the bicyclo[3.1.1]heptane core, facilitated by the dicarboxylic acid starting material, allows for the precise placement of substituents, which is crucial in medicinal chemistry and materials science. nih.govchemrxiv.org
Bicyclo[3.1.1]heptane Scaffolds as Bioisosteres in Medicinal Chemistry Research
The bicyclo[3.1.1]heptane (BCHep) scaffold has emerged as a significant motif in medicinal chemistry, primarily serving as a saturated, three-dimensional bioisostere for meta-substituted arenes and pyridines. nih.govresearchgate.netdomainex.co.uknih.govspringernature.comchemrxiv.orgresearchgate.netacs.orgnih.gov Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The replacement of planar aromatic rings with rigid, saturated scaffolds like bicyclo[3.1.1]heptane is a key strategy in modern drug discovery to improve the physicochemical and pharmacokinetic properties of drug candidates. acs.orgacs.orgchemrxiv.org
The rational design of drug candidates often involves the strategic replacement of molecular fragments to optimize properties such as potency, selectivity, and metabolic stability. acs.org The bicyclo[3.1.1]heptane scaffold is particularly well-suited as a bioisosteric replacement for meta-substituted benzene (B151609) rings because the angle between the exit vectors of its bridgehead substituents is approximately 120°, closely mimicking the geometry of a meta-substituted arene. domainex.co.ukspringernature.com This geometric fidelity ensures that the substituents on the bicyclic core can interact with biological targets in a manner similar to the original aromatic compound.
The development of synthetic methodologies to access functionalized bicyclo[3.1.1]heptanes has been crucial for their application in medicinal chemistry. acs.org For instance, the use of [3.1.1]propellane as a precursor allows for the introduction of diverse functional groups at the bridgehead positions, enabling the synthesis of a wide range of bicyclo[3.1.1]heptane-containing molecules for biological evaluation. springernature.comacs.org
The bicyclo[3.1.1]heptane scaffold has been successfully employed to mimic meta-substituted arenes in various drug candidates. nih.govdomainex.co.uknih.govspringernature.comnih.gov This mimicry is based on the precise geometric alignment of the bridgehead substituents, which replicate the spatial relationship of substituents on a meta-substituted phenyl ring. springernature.comchemrxiv.org This structural analogy allows the bicyclo[3.1.1]heptane core to maintain the desired biological activity of the parent aromatic compound while introducing beneficial changes to its physicochemical properties. domainex.co.uk
Furthermore, the introduction of a nitrogen atom into the bicyclo[3.1.1]heptane framework, creating 3-azabicyclo[3.1.1]heptanes, provides a saturated mimetic of the pyridine (B92270) ring. chemrxiv.org This strategy has been shown to dramatically improve physicochemical parameters such as solubility, metabolic stability, and lipophilicity when incorporated into a drug molecule like Rupatadine. chemrxiv.org
Table 1: Comparison of Geometric Parameters between meta-Substituted Benzene, Pyridine, and their Bicyclo[3.1.1]heptane Mimetics
| Feature | meta-Substituted Benzene | Bicyclo[3.1.1]heptane | Pyridine | 3-Azabicyclo[3.1.1]heptane |
| Angle between Exit Vectors | ~120° | ~119-120° chemrxiv.org | ~120° | Similar to Pyridine chemrxiv.org |
| Distance between Substituents | ~4.8-5.0 Å | ~4.8-5.0 Å chemrxiv.org | Similar to Benzene | Similar to Pyridine chemrxiv.org |
For example, replacing the meta-phenyl ring in the anti-cancer drug sonidegib with a bicyclo[3.1.1]heptane scaffold resulted in improved membrane permeability. domainex.co.uk Similarly, the bicyclo[3.1.1]heptane analogue of the anti-seizure drug URB597 showed improvements in microsomal stability and a better CYP inhibition profile compared to the parent arene. domainex.co.uk In another study, the replacement of a benzene ring with a 3-oxabicyclo[3.1.1]heptane in sonidegib led to a significant fivefold increase in aqueous solubility and a notable reduction in lipophilicity, while maintaining metabolic stability. acs.orgnih.gov
Table 2: Physicochemical Property Comparison of Sonidegib and its Bicyclic Analogues
| Compound | Aqueous Solubility (µM) | Calculated logD | Metabolic Stability (CLint, µL min⁻¹ mg⁻¹) |
| Sonidegib (meta-phenyl) | 6 nih.gov | 6.8 nih.gov | 16 nih.gov |
| Bicyclo[3.1.1]heptane Analogue | 4 nih.gov | >7.0 nih.gov | 14 nih.gov |
| 3-Oxabicyclo[3.1.1]heptane Analogue | 34 nih.gov | 4.8 nih.gov | 28 nih.gov |
The rigid nature of the bicyclo[3.1.1]heptane scaffold makes it a valuable tool for the design of conformationally constrained peptides and enzyme inhibitors. acs.org By incorporating this rigid core into a peptide sequence, the conformational flexibility of the molecule can be reduced, which can lead to increased potency, selectivity, and metabolic stability. The constrained conformation can lock the peptide into a bioactive conformation, enhancing its binding affinity to its target receptor or enzyme.
The bicyclic core can serve as a scaffold to orient pharmacophoric groups in a precise spatial arrangement, mimicking the binding motif of a natural ligand. This approach has been explored in the design of inhibitors for various enzymes, where the rigid bicyclic framework helps to position key functional groups for optimal interaction with the enzyme's active site.
Future Research Directions and Challenges in Bicyclo 3.1.1 Heptane 1,5 Dicarboxylic Acid Chemistry
Development of Novel Reaction Manifolds for Bicyclo[3.1.1]heptane-1,5-dicarboxylic Acid and Analogues
A primary challenge in the field has been the limited number of synthetic routes to the bicyclo[3.1.1]heptane (BCHep) core. domainex.co.uk Overcoming this requires the development of new reaction manifolds that offer modular, concise, and atom-economical pathways to diversely substituted analogues.
Recent breakthroughs have moved beyond traditional methods, such as the cyclization of cyclohexane (B81311) dicarboxylates, towards more sophisticated strategies. domainex.co.uk Key areas of future development include:
Cycloaddition Strategies: The use of strained precursors like bicyclo[1.1.0]butanes (BCBs) has opened new avenues. researchgate.netnih.govnih.gov Future work will likely expand on these cycloaddition reactions:
Photochemical [3σ+2σ] Cycloadditions: A recently developed photoinduced cycloaddition between BCBs and cyclopropylamines provides a sustainable and straightforward method to construct trisubstituted aminobicyclo[3.1.1]heptanes under mild conditions. nih.govacs.org Further exploration of different reaction partners beyond cyclopropylamines is a promising direction.
Radical [2σ+2σ] Cycloadditions: A boronyl radical-catalyzed [2σ+2σ] cycloaddition of BCBs with cyclopropyl (B3062369) ketones has been shown to produce highly substituted BCHep derivatives. nih.govresearchgate.net This method allows for the creation of structures with up to six substituents on the core, offering rapid generation of molecular complexity. researchgate.netnih.gov
Strain-Release Dearomative Cycloadditions: The reaction of BCBs with N-unprotected indoles, catalyzed by silver, yields indoline-fused BCHs, demonstrating a novel approach to architecturally complex polycyclic systems. researchgate.net
Ring-Opening of Propellanes: The development of a scalable, multigram synthesis of [3.1.1]propellane has made it a versatile precursor for generating a wide range of functionalized BCHeps. researchgate.netnih.govspringernature.com Radical-based transformations of [3.1.1]propellane allow for the introduction of various carbon and heteroatom substituents at the bridgehead positions. researchgate.netnih.gov Fine-tuning these radical reactions to access an even broader array of derivatives remains a key objective.
The table below summarizes emerging synthetic manifolds for the bicyclo[3.1.1]heptane core.
| Reaction Manifold | Precursors | Key Features | Relevant Research |
| Photochemical [3σ+2σ] Cycloaddition | Bicyclo[1.1.0]butanes (BCBs), Cyclopropylamines (CPAs) | Constructs core in a single step; mild, sustainable conditions; yields trisubstituted products. | nih.govacs.org |
| Radical [2σ+2σ] Cycloaddition | Bicyclo[1.1.0]butanes (BCBs), Cyclopropyl ketones | Boronyl radical-catalyzed; atom-economical; allows for highly substituted products (up to six substituents). | nih.govresearchgate.netresearchgate.net |
| Radical Ring-Opening | [3.1.1]Propellane, Alkyl iodides | Photocatalyzed atom transfer radical addition; provides access to key iodinated BCHep intermediates for further functionalization. | nih.govspringernature.com |
| Strain-Release Dearomative Cycloaddition | Bicyclo[1.1.0]butanes (BCBs), Indoles | Silver-catalyzed; forms complex, fused polycyclic systems under mild conditions. | researchgate.net |
Exploration of New Functionalization Opportunities
While methods to construct the core are advancing, the ability to perform late-stage functionalization is crucial for applications in drug discovery. acs.org The challenge lies in developing reactions that can selectively modify the bicyclo[3.1.1]heptane scaffold, particularly at its bridgehead positions, without compromising the strained ring system.
Future research will focus on expanding the toolkit for derivatization:
Photocatalytic Minisci-like Reactions: A significant advancement is the use of mild, photocatalytic Minisci-like conditions to introduce a wide variety of heterocycles at the bridgehead position. acs.orgresearchgate.net This reaction proceeds from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids and notably employs an organic photocatalyst instead of more expensive metal-based ones. acs.org This enables the synthesis of heterocycle-functionalized BCHeps that are highly relevant as bioisosteres of meta-substituted arenes and pyridines. acs.orgresearchgate.net
Elaboration of Key Intermediates: The synthesis of key building blocks, such as bridgehead-iodinated BCHeps, provides a platform for subsequent modifications. nih.gov Iron-catalyzed Kumada coupling reactions can be used to introduce aryl substituents, while hydrolysis and oxidation can convert pivalate (B1233124) esters into the crucial carboxylic acid functional group. nih.govspringernature.comsmolecule.com
Formation of New C-C, C-O, and C-N Bonds: Following the initial synthesis of aminobicyclo[3.1.1]heptanes, further derivatization has been demonstrated, including hydrolysis to carboxylic acids, coupling with other molecules like estrone, and conversion to amides. nih.govacs.org Expanding the scope of these transformations to include a broader range of coupling partners and reaction types is a logical next step.
Advancements in Sustainable and Scalable Synthetic Methodologies
For this compound and its analogues to be widely adopted in industrial settings, particularly in pharmaceuticals, the development of sustainable and scalable synthetic routes is paramount. Current multi-step syntheses can be resource-intensive, limiting their practical application.
Future efforts will likely concentrate on several key areas:
Photocatalysis: Photoinduced reactions represent a sustainable approach, often operating under mild conditions with light as a renewable energy source. nih.gov The use of organic photocatalysts, as seen in Minisci-like functionalizations, further enhances the green credentials of these methods by avoiding expensive and toxic heavy metals. acs.org
Flow Chemistry: While demonstrated for the related bicyclo[1.1.1]pentane (BCP) systems, flow photochemistry holds immense promise for the synthesis of BCHep precursors. nih.govacs.org Flow reactors can enable safe, rapid, and large-scale production, as demonstrated by the kilogram-scale synthesis of a BCP diketone precursor within hours using a mercury-lamp-free setup. nih.govacs.org Adapting such technologies to the synthesis of [3.1.1]propellane or other key BCHep intermediates is a critical future goal.
Streamlined Procedures: Reducing the number of synthetic steps and purification requirements is essential for scalability. The development of one-pot procedures, such as the double alkylation of cyclohexane-1,3-diesters to form the BCHep core, streamlines the synthesis even if yields remain moderate. acs.org Further process optimization to improve efficiency and reduce waste is needed. The development of a five-step, multigram scale synthesis of [3.1.1]propellane is a significant step in this direction. nih.gov
Deeper Understanding of Structure-Activity Relationships in Bioisosteric Applications
The fundamental premise for using bicyclo[3.1.1]heptanes in drug design is their ability to act as three-dimensional, C(sp3)-rich bioisosteres of planar, meta-substituted benzene (B151609) rings. domainex.co.ukacs.orgnih.gov X-ray crystallography confirms that the bridgehead substituents on the BCHep scaffold accurately replicate the ~120° exit vector angle of meta-substituted benzenes. domainex.co.uksmolecule.com While this geometric mimicry is established, a deeper, more nuanced understanding of the structure-activity relationships (SAR) is required.
Future research must systematically investigate how this bioisosteric replacement impacts key pharmacological properties:
Target Engagement: It is crucial to confirm that the BCHep-containing analogue retains or improves binding affinity to the biological target. Studies on an aryl-fused BCHep isostere of the AhR antagonist ezutromid (B1671843) showed that biological activity was retained, validating it as a 'true' bioisosteric replacement. chemrxiv.org More case studies across diverse biological targets are needed.
Physicochemical Properties: The introduction of the saturated, rigid BCHep core is intended to improve properties like aqueous solubility and metabolic stability by increasing the fraction of sp3-hybridized carbons (Fsp3). domainex.co.uk In one study, replacing the meta-phenyl ring in the anti-cancer drug sonidegib with a BCHep analogue led to an improvement in membrane permeability. domainex.co.uk A systematic analysis comparing parent drugs with their BCHep analogues will provide invaluable data for predictive modeling.
Pharmacokinetics: The ultimate goal of bioisosteric replacement is often to enhance a drug's pharmacokinetic profile. Replacing a pyridine (B92270) ring with a 3-azabicyclo[3.1.1]heptane in the antihistamine rupatidine led to marked improvements in solubility, lipophilicity, and metabolic stability. researchgate.net Further studies are needed to understand the broader metabolic fate of BCHep-containing compounds.
The following table presents a comparative case study of physicochemical properties for the drug Sonidegib and its BCHep analogue.
| Compound | Structure | ClogP | Fsp3 | Permeability (Caco-2) |
| Sonidegib | (meta-phenyl group) | 4.63 | 0.35 | (Baseline) |
| BCHep Analogue | (BCHep core) | 4.65 | 0.59 | Improved |
| (Data sourced from reference domainex.co.uk) |
Unexplored Applications in Diverse Chemical Fields
While medicinal chemistry has been the primary driver of research into bicyclo[3.1.1]heptane derivatives, the unique structural and physical properties of these compounds suggest potential applications in other areas of chemistry.
Future research should venture beyond bioisosterism to explore these untapped opportunities:
Materials Science: The rigid bicyclic framework of this compound makes it an attractive building block (monomer) for the synthesis of novel polymers. smolecule.com Incorporation of this strained, non-planar unit into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, and unique optical properties.
Agrochemicals: The same principles of bioisosteric replacement used in drug discovery are also highly relevant in the design of new pesticides and herbicides. researchgate.net Replacing aromatic rings in existing agrochemicals with the BCHep scaffold could lead to compounds with improved environmental stability, altered soil mobility, and potentially novel modes of action.
Synthetic Lubricants and Fuels: General studies on bicyclic and cage compounds have pointed to their potential use as fuels, fuel additives, and synthetic lubricants, suggesting another possible, albeit less explored, avenue for research. core.ac.uk
Q & A
Q. Table 1: Comparative Bioactivity of Bicycloheptane Derivatives
| Derivative | Target (e.g., Kinase) | IC (nM) | LogP |
|---|---|---|---|
| 1,5-Dicarboxylic acid | N/A (scaffold) | N/A | 1.2 |
| 5-Amino-Cbz derivative | EGFR | 120 | 2.8 |
| 1-Methoxycarbonyl analog | COX-2 | 450 | 2.1 |
Q. How can contradictions in reported synthetic yields or reaction conditions be resolved?
- Methodological Answer :
- Reaction Optimization : Adjust solvent polarity (e.g., switch from THF to DMF) or temperature to improve reproducibility.
- Mechanistic Analysis : Use DFT calculations to identify rate-limiting steps (e.g., ring strain in bicyclo systems affecting transition states) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
